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Compound of Interest

Compound Name: 3-(Oxan-3-yl)azetidine

Cat. No.: B13207422

Get Quote

Executive Summary & Compound Identity
3-(Oxan-3-yl)azetidine is a saturated bicyclic-like building block featuring a four-membered

azetidine ring linked to a six-membered tetrahydropyran (oxan) ring. Its high fraction of

saturated carbons (

) makes it a valuable scaffold for improving the physicochemical properties (solubility, metabolic
stability) of drug candidates.
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Property Detail

IUPAC Name 3-(Tetrahydro-2H-pyran-3-yl)azetidine

Common Name 3-(Oxan-3-yl)azetidine

CAS No.[1][2][3] (HCl Salt) 1795438-09-3

CAS No. (Free Base) 1849268-02-5

Formula

Molecular Weight
141.21 g/mol (Free Base); 177.67 g/mol (HCl

Salt)

Stereochemistry

The C3 position of the oxane ring is a chiral

center. Commercial supplies are typically

racemic unless specified.

Structural Connectivity & Numbering
Understanding the atomic numbering is critical for interpreting the NMR assignments below.

The molecule consists of two heterocyclic rings connected by a single

-bond between C3 of the azetidine and C3' of the oxane.
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Click to download full resolution via product page

Figure 1: Connectivity map showing the linkage between the azetidine C3 and the Oxane C3'

positions.

Nuclear Magnetic Resonance (NMR) Profile
The following data represents the HCl salt form in DMSO-

, which is the standard state for handling this amine to prevent oxidation and facilitate solubility.

H NMR (400 MHz, DMSO- )
The spectrum is characterized by the downfield shift of the azetidine protons due to the

ammonium salt formation and the distinct diastereotopic splitting of the oxane ring.
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Context

9.10 - 8.80 br s 2H

Ammonium

protons

(exchangeable

with

).

3.95 - 3.85 m 2H Azetidine

Deshielded by

adjacent

.

3.80 - 3.72 m 2H Azetidine
Diastereotopic

partners to

above.

3.75 - 3.68 m 1H Oxane
Adjacent to

Oxygen;

equatorial.

3.65 - 3.58 m 1H Oxane Adjacent to

Oxygen.

3.35 - 3.25 m 1H Oxane Overlaps with

water peak often.

3.10 - 3.00 t (approx) 1H Oxane

Large coupling

constant (

).

2.95 - 2.80 m 1H Azetidine Methine

bridgehead.

1.85 - 1.75 m 1H Oxane The chiral

connection point.

1.70 - 1.40 m 3H Oxane Ring methylene

envelope.
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1.30 - 1.15 m 1H Oxane Shielded axial

proton.

Expert Insight: In the free base (CDCl

), the azetidine

-protons (C2/C4) shift upfield significantly to ~3.5 ppm. The broad ammonium peaks

disappear, replaced by a weak singlet (NH) around 2.0 ppm depending on

concentration.

C NMR (100 MHz, DMSO- )
Shift (

, ppm)
Carbon Type Assignment Notes

70.5 Oxane C6' Adjacent to Oxygen.

67.8 Oxane C2'

Adjacent to Oxygen;

slightly shielded by

steric bulk of

azetidine.

49.2 Azetidine C2/C4
Broadened due to N-

quadrupole relaxation.

36.5 Oxane C3'
Tertiary carbon (Linker

point).

31.2 Azetidine C3 Bridgehead methine.

26.8 Oxane C4'

23.4 Oxane C5'
Most shielded ring

carbon.
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Mass Spectrometry (MS) Analysis
The mass spectrum is dominated by the stability of the tertiary carbocation fragments and the

fragile nature of the strained azetidine ring.

Ionization & Molecular Ion
Method: Electrospray Ionization (ESI) in Positive Mode.

: Calculated: 142.12 Da. Observed: 142.1 Da.

Adducts: Common to see

(164.1) or

(283.2) in concentrated samples.

Fragmentation Pattern (MS/MS)
Fragmentation is useful for structural confirmation.[4]

m/z 142

86: Loss of

(Azetidine ring fragment). This suggests cleavage at the C3-C3' bond.

m/z 142

56: Formation of the azetidinium ion

.

m/z 142

71: Tetrahydropyranyl cation (characteristic of oxane ring cleavage).

Infrared Spectroscopy (IR)
Data typically acquired using ATR-FTIR on the solid HCl salt.
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Wavenumber (

)
Vibration Mode Description

3400 - 3200 N-H Stretch
Broad, strong band

(ammonium salt).

2950 - 2850 C-H Stretch C-H stretching

(Oxane/Azetidine).

1580 - 1600 N-H Bend
Scissoring vibration of the

ammonium group.

1085 - 1100 C-O-C Stretch

Strong ether band

characteristic of the

tetrahydropyran ring.

900 - 950 Ring Breathing
Characteristic strained ring

pulsation of azetidine.

Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral data, follow this preparation workflow.
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Start: Solid HCl Salt

Select Solvent:
DMSO-d6 (Recommended for Salt)

CDCl3 (Requires Free-basing)

Dissolve 5-10 mg in 0.6 mL solvent.
Ensure complete homogeneity.

Filter through cotton/glass wool
to remove insoluble micro-particulates.

Acquire 1H NMR (ns=16)
Acquire 13C NMR (ns=256)

Click to download full resolution via product page

Figure 2: Standard operating procedure for NMR sample preparation.

Critical Considerations
Solvent Effects: In

, the HCl salt may not fully dissolve or may form aggregates, leading to broad peaks. If

is required, perform a "shake-out" with

to isolate the free base oil first.

Water Peak: In DMSO-
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, the water peak appears at ~3.33 ppm, which often obscures the oxane C6-axial proton.
Heating the probe to 313 K can shift the water peak to reveal this signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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